Cas no 49863-48-1 ( )

  structure
  structure
Product Name: 
CAS-nummer:49863-48-1
MF:C20H39N5O7
MW:461.552965402603
CID:872423
PubChem ID:170820
Update Time:2025-04-19

  Chemische en fysische eigenschappen

Naam en identificatie

    • verdamicin
    • (2R,3R,4R,5R)-2-((1S,2S,3R,4S,6R)-4,6-diamino-3-(((2R,3S)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • 49863-48-1
    • DTXSID20964453
    • O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6-)-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-threo-hept-4-enopyranosyl-(1-4)-2-deoxy-D-streptamine)
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6-)-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-threo-hept-4-enopyranosyl-(1-4))-2-deoxy-D-streptamine
    • GTPL11010
    • (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3S)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • Verdamycin
    • D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-threo-hept-4-enopyranosyl-(1-4))-2-deoxy-
    • CHEMBL1276546
    • Verdamycin 1
    • 6'-C-Methylsisomicin
    • Verdamycin I
    •  
    • Inchi: 1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3
    • InChI-sleutel: XUSXOPRDIDWMFO-UHFFFAOYSA-N
    • LACHT: O(C1C(C(C(C)(CO1)O)NC)O)C1C(CC(C(C1O)OC1C(CC=C(C(C)N)O1)N)N)N

Berekende eigenschappen

  • Exacte massa: 461.28494860g/mol
  • Monoisotopische massa: 461.28494860g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 6
  • Complexiteit: 672
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 12
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.7
  • Topologisch pooloppervlak: 214Ų
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